molecular formula C7H5ClN2OS B1492898 (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol CAS No. 1820716-81-1

(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol

Cat. No. B1492898
CAS RN: 1820716-81-1
M. Wt: 200.65 g/mol
InChI Key: NLHRDDSLPKKMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol” is a chemical compound with the CAS Number: 1820716-81-1 . It has a molecular weight of 200.65 and its IUPAC name is (2-chlorothieno [3,2-d]pyrimidin-7-yl)methanol .


Molecular Structure Analysis

The linear formula of “this compound” is C7H5ClN2OS . The InChI key can be found in the product documentation .

It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties can be found in the product documentation .

Scientific Research Applications

Chemical Synthesis and Bond Formation

(2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol and its derivatives are extensively used in chemical synthesis. The compound plays a critical role in the formation of C–C (alkynylation) bonds under specific catalysis, facilitating the creation of novel compounds. For instance, the Pd/C–CuI–PPh3 catalytic system promotes the C–C bond formation between chlorothieno[2,3-d]pyrimidines and terminal alkynes in methanol, yielding a range of novel 4-alkynylthieno[2,3-d]pyrimidines. This process is noted for its high selectivity and minimal side product formation, marking its significance in the chemical synthesis domain (Gorja, Kumar, Mukkanti, & Pal, 2011).

Crystal Structure and Molecular Analysis

The compound is also pivotal in crystallography and molecular structure analysis. Studies have elucidated the crystal structure of related compounds, revealing intricate details about molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior and potential applications of these compounds. For example, the crystal structure of related compounds like nuarimol, a pyrimidine fungicide, shows complex intermolecular interactions that form a three-dimensional network. Such detailed molecular and crystal structure analyses are fundamental for the development of new materials and drugs (Kang, Kim, Park, & Kim, 2015).

Antimicrobial and Anti-inflammatory Applications

Moreover, thienopyrimidine derivatives, closely related to this compound, have shown significant antimicrobial and anti-inflammatory properties. These compounds, after being synthesized and modified with various groups, have been tested and proven to exhibit substantial activity against fungi, bacteria, and inflammation. This points towards their potential use in medical and pharmaceutical fields, especially in the development of new antimicrobial and anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Antifungal Activities

The derivatives of this compound have also been studied for their antifungal activities. Various substituted thieno[2,3-d]pyrimidines were synthesized and evaluated for their effectiveness against specific fungal diseases in crops. The results from these studies are promising for the agricultural sector, especially for crop protection and yield improvement (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

Safety and Hazards

The safety information for “(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol” includes an exclamation mark pictogram and a warning signal word . The hazard and precautionary statements can be found in the MSDS .

properties

IUPAC Name

(2-chlorothieno[3,2-d]pyrimidin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1,3,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHRDDSLPKKMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol
Reactant of Route 2
Reactant of Route 2
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol
Reactant of Route 3
Reactant of Route 3
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol
Reactant of Route 4
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol
Reactant of Route 5
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol
Reactant of Route 6
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.